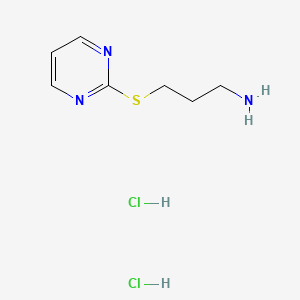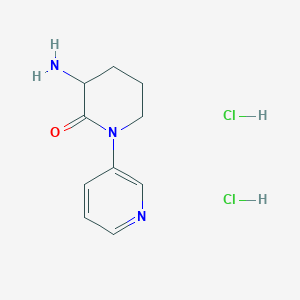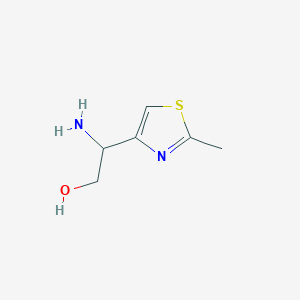
2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol typically involves the reaction of 2-methylthiazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the nucleophilic attack of the thiazole nitrogen on the ethylene oxide, followed by ring-opening and subsequent protonation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylthiazole: Another thiazole derivative with similar biological activities.
2-Amino-2-(4-methylthiazol-5-yl)ethan-1-ol: A closely related compound with slight structural differences.
Uniqueness
2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the amino and hydroxyl groups provides additional sites for chemical modification, enhancing its versatility in various applications.
Eigenschaften
Molekularformel |
C6H10N2OS |
|---|---|
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-4-8-6(3-10-4)5(7)2-9/h3,5,9H,2,7H2,1H3 |
InChI-Schlüssel |
NSGWWFVDEOLNFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



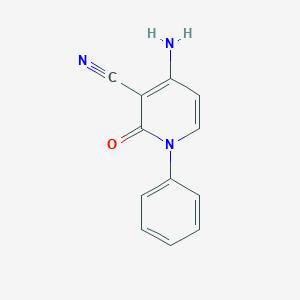
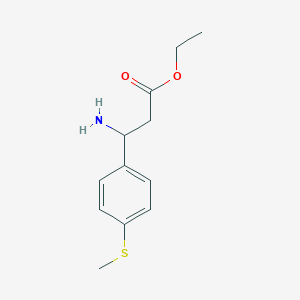
![2-[1-(furan-3-yl)-N-methylformamido]acetic acid](/img/structure/B13514574.png)
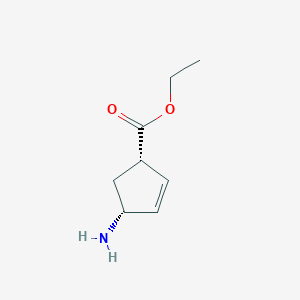
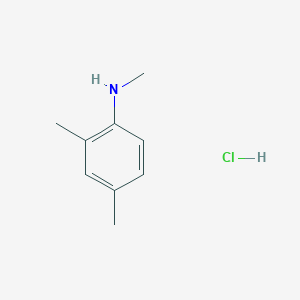
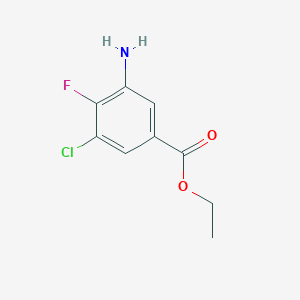

![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
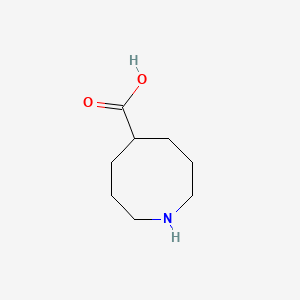

![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)
